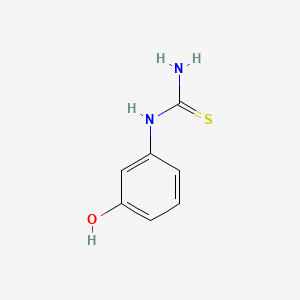

1-(3-Hydroxyphenyl)-2-thiourea

Übersicht

Beschreibung

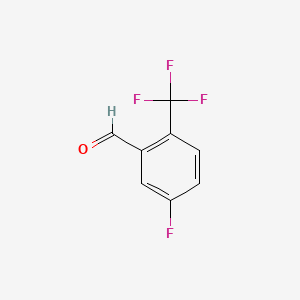

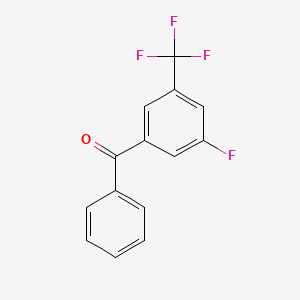

1-(3-Hydroxyphenyl)-2-thiourea is a compound that belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) attached to a nitrogen atom. Thioureas are known for their wide range of applications in organic synthesis, material sciences, and biomedical research. They serve as ligands in coordination chemistry and are used in the synthesis of pharmaceuticals and agrochemicals. The hydroxyphenyl group in 1-(3-Hydroxyphenyl)-2-thiourea suggests potential for specific interactions and reactivity due to the presence of the phenolic hydroxyl group .

Synthesis Analysis

The synthesis of thiourea derivatives often involves the reaction of an amine with an isothiocyanate. For example, 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea was synthesized by reacting 1-methyl-1-phenyl hydrazine with 4-tolyl isothiocyanate . Similarly, 1-(3-Hydroxyphenyl)-2-thiourea could be synthesized by reacting an appropriate amine with an isothiocyanate containing the 3-hydroxyphenyl moiety. The synthesis process can be optimized by considering factors such as temperature, pH, and reagent excess .

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often characterized by spectroscopic techniques such as FT-IR, NMR, and mass spectrometry. For instance, the structure of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea was elucidated using these methods . The molecular structure can also be determined by single-crystal X-ray diffraction, as was done for 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea . The molecular structure analysis of 1-(3-Hydroxyphenyl)-2-thiourea would likely reveal a planar aromatic ring system and a thiourea core, with potential intramolecular hydrogen bonding involving the hydroxyl group.

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions. They can act as nucleophiles in the formation of carbon-sulfur bonds and can undergo oxidation to form disulfides, as seen in the autooxidation of 1-(2-Hydroxyphenyl)thiourea . The presence of the hydroxyphenyl group in 1-(3-Hydroxyphenyl)-2-thiourea may also allow for specific reactions such as electrophilic aromatic substitution.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives, such as solubility, melting point, and photoluminescence, can be influenced by the substituents attached to the thiourea core. For example, 1-(2-Hydroxyphenyl)thiourea exhibits photoluminescence, which can be quenched by chromium(VI) ions . The compound's photophysical properties could be leveraged in analytical applications. The presence of the hydroxy group in 1-(3-Hydroxyphenyl)-2-thiourea may also affect its hydrogen bonding capability and solubility in various solvents.

Wissenschaftliche Forschungsanwendungen

-

Antibacterial Effects of Flavonoids

- Field : Medical and Pharmaceutical Research .

- Application : Flavonoids, a class of phenolic compounds which include 3-Hydroxyphenyl structures, have been studied for their antibacterial effects .

- Method : The study involved the comparison of different flavonoids and their structure-activity relationships .

- Results : The study found that flavonoids have potential in tackling multidrug-resistant bacterial strains due to their versatile pharmacological effects .

-

Synthesis and Applications of m-Aryloxy Phenols

- Field : Chemical and Industrial Applications .

- Application : m-Aryloxy phenols, which can include 3-Hydroxyphenyl structures, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .

- Method : The synthesis of these compounds involves various strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results : These compounds are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

-

Metabolites of 2′,3′,5′-Tri-O-acetyl-N 6-(3-hydroxyphenyl) adenosine

- Field : Biochemical and Pharmaceutical Research .

- Application : This compound, also known as WS070117, is a new adenosine analog anti-hyperlipidemic drug candidate .

- Method : The study involved the investigation and elucidation of the in vivo metabolites of WS070117 in rat urine after oral administration .

- Results : The study is part of preclinical studies for this new drug candidate .

-

Ethanone, 1-(3-hydroxyphenyl)-

- Field : Chemical Research .

- Application : This compound, also known as 3’-Hydroxyacetophenone, is a chemical compound that is a component of castoreum, the exudate from the castor sacs of the mature beaver .

- Method : The compound can be obtained through various chemical reactions .

- Results : The compound has been used in various chemical studies .

-

3-Hydroxypropionic acid

- Field : Industrial Production .

- Application : 3-Hydroxypropionic acid is used in the industrial production of various chemicals such as acrylates .

- Method : The compound can be obtained by base-induced hydration of acrylic acid followed by reacidification .

- Results : The compound is used in various industrial applications due to its properties .

-

Ethanone, 1-(3-hydroxyphenyl)-

- Field : Chemical Research .

- Application : This compound, also known as 3’-Hydroxyacetophenone, is a chemical compound that is a component of castoreum, the exudate from the castor sacs of the mature beaver .

- Method : The compound can be obtained through various chemical reactions .

- Results : The compound has been used in various chemical studies .

-

3-Hydroxypropionic acid

- Field : Industrial Production .

- Application : 3-Hydroxypropionic acid is used in the industrial production of various chemicals such as acrylates .

- Method : The compound can be obtained by base-induced hydration of acrylic acid followed by reacidification .

- Results : The compound is used in various industrial applications due to its properties .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-hydroxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c8-7(11)9-5-2-1-3-6(10)4-5/h1-4,10H,(H3,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJYKFUCQNISJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374744 | |

| Record name | 3-hydroxyphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxyphenyl)-2-thiourea | |

CAS RN |

3394-05-6 | |

| Record name | 3394-05-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxyphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-hydroxyphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Ethylthio)phenyl]-4-oxobutyric acid](/img/structure/B1302105.png)

![5-[4-(Ethylthio)phenyl]-5-oxovaleric acid](/img/structure/B1302117.png)

![3-[4-(Ethylthio)phenyl]-1-propene](/img/structure/B1302118.png)